3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[2.2.1]heptane ring system, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of Functional Groups:
Carboxylation: The final step involves the carboxylation of the bicyclic core to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, thioesters, ethers
Scientific Research Applications
3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The methylsulfanyl and ethoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: A compound with a similar ethoxycarbonyl group but different core structure.
Ethyl 3-(furan-2-yl)propionate: Another compound with an ethoxycarbonyl group but a different ring system.
Uniqueness
3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its bicyclic core, which imparts stability and reactivity. The presence of both methylsulfanyl and ethoxycarbonyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.
Properties
CAS No. |
6915-71-5 |
---|---|
Molecular Formula |
C11H16O5S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
3-(2-methylsulfanylethoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O5S/c1-17-5-4-15-11(14)9-7-3-2-6(16-7)8(9)10(12)13/h6-9H,2-5H2,1H3,(H,12,13) |
InChI Key |
RNBITUPTTPEOLD-UHFFFAOYSA-N |
Canonical SMILES |
CSCCOC(=O)C1C2CCC(C1C(=O)O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.